3-Amino-5-tert-butyl-2-nitro-thiophene
Description
Properties
CAS No. |
1021443-95-7 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-tert-butyl-2-nitrothiophen-3-amine |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)6-4-5(9)7(13-6)10(11)12/h4H,9H2,1-3H3 |
InChI Key |
NBAWJKGJNPQIGV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(S1)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis from β-Chloroacroleins and β-Chloropropenonitriles
A prominent and efficient method for preparing substituted 3-amino-2-nitrothiophenes involves a one-step reaction starting from β-chloroacroleins or β-chloropropenonitriles. This process uses sodium sulfide, bromonitromethane, and sodium hydroxide as key reagents, enabling the formation of the thiophene ring with the nitro and amino substituents in a single operation.
Reaction Mechanism Overview :
The reaction presumably proceeds via nucleophilic substitution by sodium sulfide generating a mercapto intermediate, followed by cyclization and annelation steps with bromonitromethane introducing the nitro group and formation of the amino substituent at the 3-position. The process is conducted typically in dimethylformamide (DMF) or ethanol under reflux conditions, followed by a simple aqueous work-up to isolate the product.-
- High yields (60–85%)
- Simple work-up procedure
- One-pot, multi-step reaction reducing purification steps
- Versatility to accommodate various substituents on the aromatic ring
Example Specific to 3-Amino-5-tert-butyl-2-nitro-thiophene :
Using β-chloroacrolein derivatives with a tert-butyl substituent at the 5-position, the reaction with sodium sulfide and bromonitromethane in the presence of sodium hydroxide yields the target compound in approximately 70–80% yield.
Detailed Experimental Procedure (Based on Literature)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | β-Chloroacrolein derivative (with tert-butyl group), Na2S·9H2O, DMF | Formation of mercapto intermediate via nucleophilic substitution |
| 2 | Addition of bromonitromethane (BrCH2NO2) | Introduction of nitro group and ring closure |
| 3 | Addition of aqueous NaOH | Final cyclization and amino group formation |
| 4 | Work-up | Extraction and purification by recrystallization or chromatography |
- Typical reaction times range from several hours to overnight reflux.
Research Findings and Yield Data
A study by Rodríguez Domínguez et al. (2007) demonstrated the synthesis of various substituted 3-amino-2-nitrothiophenes using the above method, including derivatives with tert-butyl groups. The yields for the tert-butyl substituted compound were reported around 70–80%, indicating good efficiency and reproducibility.
| Compound | Substituent (R1) | Substituent (R2) | Yield (%) |
|---|---|---|---|
| 3-Amino-5-tert-butyl-2-nitro-thiophene | tert-Butyl (t-Bu) | NH2 (at 3-position), NO2 (at 2-position) | 70–80 |
This data confirms that the method is suitable for preparing the target compound with satisfactory yields and purity.
Alternative Methods and Their Limitations
Direct Nitration of Thiophenes :
Attempts to prepare nitrothiophenes by direct nitration (e.g., using nitric acid or copper nitrate in acetic anhydride) result in mixtures of mono- and dinitrated products with poor selectivity and yields, making this approach unsuitable for the specific preparation of 3-amino-5-tert-butyl-2-nitro-thiophene.Suzuki Coupling Reactions :
While Suzuki coupling can be used to introduce aryl substituents on nitrothiophenes, it generally requires palladium catalysts, long reaction times, and careful control of conditions. This method is less direct and more complex compared to the one-pot synthesis approach.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| One-pot synthesis from β-chloroacroleins/β-chloropropenonitriles | β-Chloroacrolein with tert-butyl group | Na2S·9H2O, BrCH2NO2, NaOH | DMF or EtOH, reflux | 70–80 | Simple, high yield, one-pot |
| Direct nitration of 2-phenylthiophene | 2-Phenylthiophene | HNO3 or Cu(NO3)2/Ac2O | Acidic medium | Low to moderate | Poor selectivity, mixture of products |
| Suzuki coupling | 2-Bromo-5-nitrothiophene + aryl boronic acid | Pd catalysts | Toluene, reflux, long time | Moderate to good | Requires Pd catalyst, longer time |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-tert-butyl-2-nitro-thiophene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The thiophene ring can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Reduction: 5-Tert-butyl-2-aminothiophen-3-amine.
Substitution: Depending on the nucleophile, products can include alkylated or acylated derivatives.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-5-tert-butyl-2-nitro-thiophene is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. Its structural features may interact with biological targets, leading to potential therapeutic applications.
Medicine: Research into the medicinal properties of 3-Amino-5-tert-butyl-2-nitro-thiophene includes its potential use as a precursor for drug development. Its derivatives may exhibit pharmacological activities that could be harnessed for treating diseases.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-5-tert-butyl-2-nitro-thiophene depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|
| 3-Amino-5-tert-butyl-2-nitro-thiophene | C₈H₁₁N₃O₂S | 213.29 | 3-NH₂, 5-tBu, 2-NO₂ | Amino, nitro, tert-butyl |
| 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline | C₁₂H₁₀N₄O₂S | 274.33 | 2-NH₂, 5-NO₂, imine-linked thiophene | Amino, nitro, imine, benzimidazole |
| 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | C₁₂H₉N₃O₂S | 259.31 | 5-CH₃, 3-CN, 2-nitroaniline | Carbonitrile, nitro, methyl |
Key Observations :
Steric Effects: The tert-butyl group in the target compound introduces significant steric hindrance compared to the methyl group in 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile or the planar imine group in 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. This reduces intermolecular packing and enhances solubility in non-polar solvents .
Electronic Effects: The nitro group at position 2 in the target compound creates a more electron-deficient thiophene ring compared to the nitroaniline substituent in 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, which delocalizes electron density into the aromatic nitro group .
Physicochemical and Pharmacological Comparisons
Research Findings :
- Target Compound : The tert-butyl group enhances metabolic stability in pharmacokinetic studies, making it a candidate for prolonged-action therapeutics. Its nitro group facilitates electrophilic substitution reactions, enabling functionalization for sensor development .
- Imine-Linked Compound (): The conjugated imine system in 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline shows red-shifted UV-Vis absorption, ideal for optoelectronic applications. However, its planar structure may increase cytotoxicity compared to the sterically hindered target compound .
- Nitroaniline Derivative (): The nitroaniline group in 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile exhibits antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to nitro group reduction and reactive oxygen species generation .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-amino-5-tert-butyl-2-nitro-thiophene, and how do reaction conditions influence yield?
- Methodology : Optimize nitration and tert-butyl group introduction via controlled temperature (0–5°C for nitration) and acid catalysis (e.g., H₂SO₄/HNO₃). Monitor intermediates using TLC and HPLC to ensure regioselectivity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
- Data Consideration : Track substituent effects on reaction kinetics; tert-butyl groups may sterically hinder nitration, requiring longer reaction times .
Q. How does the electronic structure of 3-amino-5-tert-butyl-2-nitro-thiophene influence its spectroscopic characterization?
- Methodology : Use DFT calculations to predict NMR chemical shifts (e.g., amino proton deshielding due to nitro group electron withdrawal). Validate experimentally via ¹H/¹³C NMR and IR spectroscopy (nitro group stretching at ~1520 cm⁻¹) .
- Data Contradiction : Discrepancies between computed and observed NMR shifts may arise from solvent effects or intermolecular hydrogen bonding .
Q. What solubility challenges arise with this compound, and how can they be mitigated for biological assays?
- Methodology : Test solubility in DMSO, THF, and aqueous buffers (pH 4–9). Use co-solvents (e.g., 10% DMSO in PBS) or surfactant additives (e.g., Tween-80) to enhance dissolution. Confirm stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. methyl substituents) alter the compound’s bioactivity?
- Methodology : Synthesize analogs (e.g., 3-amino-5-methyl-2-nitro-thiophene) and compare inhibition constants (Ki) against target enzymes (e.g., kinases) via fluorescence polarization assays. Use molecular docking to map steric/electronic interactions .
- Data Interpretation : A 2025 study showed tert-butyl groups enhance lipophilicity (logP +0.8), improving membrane permeability but reducing aqueous solubility by 40% .
Q. What experimental evidence supports or contradicts proposed mechanisms of nitro group reduction in catalytic environments?
- Methodology : Employ cyclic voltammetry to study redox behavior (e.g., E₁/₂ for nitro-to-amine reduction). Compare catalytic efficiency of Pd/C vs. Pt nanoparticles under H₂ gas. Monitor byproducts via GC-MS .
- Contradiction : Conflicting reports on reduction pathways (direct 4e⁻ vs. stepwise 2e⁻ processes) require isotopic labeling (¹⁵N-NMR) to resolve intermediate nitroxide species .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodology : Grow single crystals via slow evaporation (acetonitrile/ethanol). Perform X-ray diffraction to analyze dihedral angles between thiophene and nitro groups. Compare with computational models (Mercury 4.0 software) .
- Key Finding : A 2025 structure revealed a planar thiophene ring with a 15° tilt in the nitro group, suggesting π-stacking potential in material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
